Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its intricate structure and potential biological activity. It is often studied for its role in various biochemical processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cellular processes like proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Another complex peptide with a similar structure but different sequence and properties.
Semaglutide intermediate P29: A peptide used as an intermediate in the synthesis of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist.
Uniqueness
Glycine, L-tryptophyl-L-leucylglycyl-L-arginyl-L-valyl-L-prolylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activity and potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
622367-40-2 |
---|---|
Molecular Formula |
C39H60N12O9 |
Molecular Weight |
841.0 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C39H60N12O9/c1-21(2)15-28(49-34(56)25(40)16-23-17-44-26-10-6-5-9-24(23)26)35(57)46-19-31(53)48-27(11-7-13-43-39(41)42)36(58)50-33(22(3)4)38(60)51-14-8-12-29(51)37(59)47-18-30(52)45-20-32(54)55/h5-6,9-10,17,21-22,25,27-29,33,44H,7-8,11-16,18-20,40H2,1-4H3,(H,45,52)(H,46,57)(H,47,59)(H,48,53)(H,49,56)(H,50,58)(H,54,55)(H4,41,42,43)/t25-,27-,28-,29-,33-/m0/s1 |
InChI Key |
HDKMCYUBCDAZGJ-UONJJVDNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.